molecular formula C25H32N2O4 B2758664 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide CAS No. 921581-52-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide

Cat. No.: B2758664
CAS No.: 921581-52-4
M. Wt: 424.541
InChI Key: GIUZPIROBCNIHA-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a substituted benzamide moiety. Key structural attributes include:

  • Oxazepine ring: A seven-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively.
  • Substituents: Isobutyl and dimethyl groups at position 5, a ketone at position 4, and a 4-isopropoxybenzamide group at position 6.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-16(2)14-27-21-12-9-19(13-22(21)30-15-25(5,6)24(27)29)26-23(28)18-7-10-20(11-8-18)31-17(3)4/h7-13,16-17H,14-15H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUZPIROBCNIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The isobutyl and isopropoxy groups in the target compound likely enhance lipophilicity compared to acetylated analogs like 3a', which may influence membrane permeability and bioavailability.
  • Hydrogen Bonding : The amide group in the target compound provides hydrogen-bonding capacity, a feature absent in 3a', which contains an acetyl group. This difference could affect solubility and target-binding interactions.

Reactivity and Functional Group Interplay

However, the presence of the amide group in the target compound may introduce additional stability or steric hindrance compared to 3a' .

Lumping Strategy and Grouping of Analogs

As per , compounds with similar structures (e.g., fused aromatic systems, amide/ester linkages) are often grouped via lumping strategies to predict physicochemical behavior . For instance:

  • Shared Reactivity : Both the target compound and 3a' undergo ketone-mediated reactions.
  • Divergent Pathways : The amide group in the target compound may resist hydrolysis compared to acetylated analogs, necessitating distinct lumping categories for degradation studies .

Q & A

Q. Comparison Table :

Compound Key Structural Differences Biological Activity
Target Compound4-IsopropoxybenzamideVasopressin V2 antagonism
N-(3,3-dimethyl-...) (Ref)2-EthoxybenzamideHDAC inhibition
Analog with trifluoromethylCF3 substitutionEnhanced metabolic stability

Advanced: What strategies address poor aqueous solubility in in vivo studies?

Methodological Answer:

  • Formulation : Use cyclodextrin-based complexes or nanoemulsions (e.g., particle size <200 nm) .
  • Prodrug Design : Introduce phosphate esters to improve hydrophilicity .

Advanced: How are interaction studies with biological targets designed to minimize off-target effects?

Methodological Answer:

  • Target Validation : CRISPR/Cas9 knockout models confirm target specificity .
  • Selectivity Screening : Profile against panels of related receptors/enzymes (e.g., >50-fold selectivity over V1a receptors) .

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